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Compound of Interest

Compound Name: Zibotentan

Cat. No.: B1684529

An In-depth Technical Guide to Zibotentan: A Selective Endothelin-A Antagonist

Introduction

Zibotentan (ZD4054) is a potent, orally active, and highly selective antagonist of the
endothelin-A (ET-A) receptor.[1][2][3] Initially developed by AstraZeneca for the treatment of
hormone-resistant prostate cancer, zibotentan's journey has evolved following clinical trial
outcomes.[3][4] While it did not demonstrate a significant survival benefit in large Phase Il
trials for prostate cancer, its specific mechanism of action has led to its reinvestigation in other
therapeutic areas, notably chronic kidney disease (CKD).

The endothelin (ET) system, particularly the ET-1 ligand and its interaction with the ET-A
receptor, is implicated in a variety of pathophysiological processes, including vasoconstriction,
inflammation, cell proliferation, and fibrosis. By selectively blocking the ET-A receptor,
zibotentan inhibits these downstream effects while preserving the functions mediated by the
endothelin-B (ET-B) receptor, such as vasodilation and ET-1 clearance.

This technical guide provides a comprehensive overview of zibotentan for researchers,
scientists, and drug development professionals. It details its mechanism of action,
pharmacokinetics, pharmacodynamics, and summarizes key preclinical and clinical data, with a
focus on quantitative results and experimental methodologies.

Chemical Properties
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Zibotentan is a synthetic organic compound belonging to the class of phenylpyridines and
pyridinesulfonamides.

Table 1: Chemical and Physical Properties of Zibotentan

Property Value Reference

N-(3-methoxy-5-methylpyrazin-
2-yl)-2-[4-(1,3,4-oxadiazol-2-

IUPAC Name o
yl)phenyl]pyridine-3-
sulfonamide

Synonyms ZD4054, ZD-4054

Molecular Formula C19H16N604S

Molecular Weight 424.43 g/mol

CAS Number 186497-07-4

Mechanism of Action: The Endothelin Signaling
Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two
G-protein coupled receptor subtypes: ET-A and ET-B.

o ET-A Receptors: Primarily located on smooth muscle cells, their activation by ET-1 leads to
vasoconstriction, cellular proliferation, and inflammation. In cancer, ET-A receptor activation
is linked to pro-oncogenic behaviors like inhibition of apoptosis.

o ET-B Receptors: Found on endothelial cells, their activation mediates vasodilation through
the release of nitric oxide and prostacyclin. They also play a crucial role in clearing
circulating ET-1 from the bloodstream.

Zibotentan acts as a competitive antagonist, selectively binding to the ET-A receptor and
blocking the downstream signaling initiated by ET-1. This selectivity is critical, as it inhibits the
detrimental effects associated with ET-A activation while allowing for the beneficial, counter-
regulatory actions of the ET-B receptor to continue.
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Caption: Zibotentan selectively antagonizes the ET-A receptor.

Pharmacodynamics and Selectivity

Zibotentan's therapeutic potential is rooted in its high affinity and selectivity for the ET-A
receptor over the ET-B receptor. This has been quantified in numerous preclinical studies.

Table 2: In Vitro Potency and Selectivity of Zibotentan
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Parameter Receptor Value Notes Reference
Concentration to

IC50 ET-A 13 nM inhibit 50% of
binding.

IC50 ET-A 21 nM
Equilibrium

Ki ET-A 13 nM dissociation
constant.
Demonstrates

>10,000 nM (>10 ] o
IC50 ET-B high selectivity

HM)

for ET-A.

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.

Preclinical studies in various cancer cell lines have demonstrated that zibotentan inhibits pro-

oncogenic behaviors. For instance, at a concentration of 1 uM, zibotentan was shown to inhibit

ET-1 induced mitogenic activity and transactivation of the epidermal growth factor receptor

(EGFR) in ovarian carcinoma cell lines. It also inhibits the phosphorylation of downstream

signaling molecules like AKT and p42/44 MAPK and promotes apoptosis.

Pharmacokinetics

Zibotentan is administered orally. Pharmacokinetic studies have shown that it is cleared

through both renal excretion and metabolic pathways.

Table 3: Summary of Zibotentan Pharmacokinetics
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Parameter

Finding

Notes Reference

Metabolism

Mediated by the
CYP3A4 isozyme.

Co-administration with
a potent CYP3A4
inhibitor (itraconazole)
increased zibotentan
exposure (AUC) by
28%.

Elimination

Predominantly in

urine.

Approximately 58% of
the parent compound
is eliminated via renal

clearance.

Dose Linearity

Exposure increases
linearly between 5 mg

and 15 mg doses.

Observed in patients
with castration-
resistant prostate
cancer (CRPC).

Accumulation

Minimal accumulation

with repeated dosing.

Renal Impairment

Higher exposure due

to slower clearance.

Total exposure (AUC)
was approximately
2.10-fold higher in
participants with
concurrent moderate
renal and hepatic
impairment versus

controls.

Hepatic Impairment

Higher exposure due

to slower clearance.

Absorption was
unchanged in subjects
with hepatic or renal

impairment.

AUC: Area under the plasma concentration-time curve.

Preclinical Efficacy
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Zibotentan has demonstrated anticancer activity in a range of preclinical models.

Table 4: Selected Preclinical In Vivo Studies of Zibotentan

Model

Dosing

Key Findings Reference

Murine Tumor
Xenografts (Prostate,

Ovarian, Breast)

10 mg/kg/day
(intraperitoneal) or 50

mg/kg/day (oral)

Inhibited tumor cell
proliferation and

mortality.

Murine Tumor

25 and 50 mg/kg/day

Inhibited blood vessel

growth (angiogenesis)

Xenografts (oral) )
into tumor explants.
Potently inhibited
tumor growth by 69%
with no associated
HEY Ovarian toxicity. Associated

Carcinoma Xenografts
(Mice)

10 mg/kg/day for 21

days (intraperitoneal)

with a 37% inhibition
of Ki-67 expression
and a 62% inhibition
of tumor-induced

vascularization.

Clinical Studies

Zibotentan has undergone extensive clinical evaluation, initially in oncology and more recently
in nephrology.

Prostate Cancer Trials

Zibotentan was evaluated in a large Phase Ill program (ENTHUSE) for patients with
castration-resistant prostate cancer (CRPC).

Table 5: Key Phase Il Prostate Cancer Trial Results for Zibotentan
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Patient Treatment Primary
Study . ; Result Reference
Population Arm Endpoint
Median OS:
24.5 months
(Zibotentan)
vs. 22.5
ENTHUSE ] ]
Metastatic Zibotentan 10 months
M1 Overall
CRPC mg/day vs. ) (Placebo).

(NCT005542 Survival (OS)

29) (n=594) Placebo Not
statistically
significant
(HR 0.87,
p=0.240).

No significant
difference vs.
Overall
) placebo for
Non- ) Survival (OS)
] Zibotentan 10 OS (HR 1.13)
ENTHUSE metastatic &
mg/day vs. ) or PFS (HR
MO CRPC Progression- )
Placebo ) 0.89). Trial
(n=1421) Free Survival ]
terminated
(PFS)
early for
futility.

HR: Hazard Ratio.

Despite not meeting its primary endpoints for survival in prostate cancer, these trials confirmed

target engagement, with common adverse events being related to the ET-A antagonism

mechanism.

Chronic Kidney Disease (CKD) Trials

More recently, zibotentan has been repurposed in combination with the SGLT2 inhibitor

dapagliflozin for the treatment of CKD with high proteinuria. The rationale is that combining an

ET-A antagonist to reduce glomerular pressure with an SGLT2 inhibitor could provide

synergistic benefits while mitigating side effects like fluid retention.

© 2025 BenchChem. All rights reserved.

7/12

Tech Support


https://www.benchchem.com/product/b1684529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 6: Results from the Phase Ilb ZENITH-CKD Trial (NCT04724837)

Low-Dose High-Dose
) . Zibotentan Zibotentan (1.5
Dapagliflozin
Parameter (0.25 mg) + mg) + Reference

Alone (n=177) . . . .
Dapagliflozin Dapagliflozin

(n=91) (n=179)
Mean UACR
Reduction from
_ - -A47.7% -52.5%
Baseline (at 12
weeks)
UACR Difference
o -27.0% -33.7%
vs. Dapagliflozin -
(p=0.002) (p<0.001)
Alone
Fluid Retention
7.9% 8.8% 18.4%

Events

UACR: Urinary Albumin-to-Creatinine Ratio.

The ZENITH-CKD trial demonstrated that the combination of zibotentan and dapagliflozin led
to statistically significant and clinically meaningful reductions in albuminuria compared to
dapagliflozin alone. The low-dose combination showed a favorable safety profile with fluid
retention rates comparable to the control group, supporting its advancement into Phase IlI
trials.

Experimental Protocols

Assessing the potency and selectivity of an ET-A receptor antagonist like zibotentan is a
critical step. A standard method is the competitive radioligand-binding assay.

Protocol: Receptor-Binding Assay for ET-A Selectivity

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of
zibotentan for the human ET-A receptor.
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Materials:

Cell membranes from a cell line expressing recombinant human ET-A receptors (e.g., mouse
erythroleukemic cells).

Radioligand: 125lodine-labeled Endothelin-1 ([*2°I]ET-1).

Zibotentan at varying concentrations (e.g., 100 pM to 100 uM in half-log increments).

Assay buffer and filtration apparatus.

Methodology:

Preparation: Prepare cell membranes expressing the ET-A receptor.

 Incubation: Incubate the cell membranes with a fixed concentration of [12°I]ET-1 and varying
concentrations of zibotentan. Incubations are typically performed in triplicate.

o Separation: Separate the bound from free radioligand by rapid filtration through glass fiber
filters.

o Quantification: Measure the radioactivity retained on the filters using a gamma counter.

e Analysis: Plot the percentage of specific binding of [*2°I]ET-1 against the logarithm of the
zibotentan concentration. Use non-linear regression to fit the data to a sigmoidal dose-
response curve and determine the pIC50 value.

o Calculation: The IC50 is calculated from the pIC50. The equilibrium dissociation constant (Ki)
can then be calculated using the Cheng-Prusoff equation.

o Selectivity Check: The same assay is repeated using cell membranes expressing the human
ET-B receptor to determine the IC50 for the off-target receptor, thereby establishing
selectivity.
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Caption: Workflow for a competitive radioligand-binding assay.

Safety and Tolerability

Across multiple clinical trials, zibotentan has demonstrated a consistent and manageable
safety profile. The most common adverse events are directly related to its mechanism of action
as an ET-A receptor antagonist.
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o Common Adverse Events: The most frequently reported adverse events in clinical trials
include peripheral edema, headache, and nasal congestion/rhinitis. In a Phase Il study in
metastatic CRPC, peripheral edema was reported in 44% and headache in 31% of patients
receiving zibotentan.

o Fluid Retention: Endothelin receptor antagonists as a class are associated with fluid
retention. In the ZENITH-CKD trial, this was more pronounced with the high-dose
zibotentan (18.4% of patients) but was comparable to placebo at the low dose (8.8% vs
7.9%).

o Cardiac Effects: In one prostate cancer study, cardiac failure events were higher in the
zibotentan group compared to placebo (5.7% vs 1.7%), though these were reported as
manageable and reversible.

o Preclinical Safety: Preclinical safety studies of up to 12 months in duration have been
performed. Reproductive toxicology studies indicate a risk of fetal toxicity.

Conclusion

Zibotentan is a well-characterized, potent, and highly selective antagonist of the endothelin-A
receptor. Its mechanism of action, which targets key pathways in vasoconstriction, cell
proliferation, and inflammation, has been extensively studied. While it did not achieve its
primary endpoints in the treatment of prostate cancer, the deep understanding of its
pharmacology and safety profile has enabled a successful pivot to new therapeutic areas.

Recent positive data from the ZENITH-CKD trial has revitalized interest in zibotentan,
highlighting its potential as part of a combination therapy to address residual proteinuria in
patients with chronic kidney disease. This shift underscores the importance of a thorough
understanding of a compound's mechanism of action, allowing for its application to be explored
across different diseases where the target pathway is relevant. Future research will focus on
confirming its long-term renal and cardiovascular benefits in larger Phase Il trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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